Product packaging for Melamine p-toluenesulfonate(Cat. No.:CAS No. 13438-46-5)

Melamine p-toluenesulfonate

Cat. No.: B577106
CAS No.: 13438-46-5
M. Wt: 298.321
InChI Key: STSQYDBAXOVDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Chemical Research and Industrial Catalysis

The primary significance of melamine (B1676169) p-toluenesulfonate lies in its role as a latent acid catalyst. datapdf.comacs.org This property is crucial in applications such as coatings, where the catalyst should only become active during the curing or baking process. datapdf.com The use of p-toluenesulfonic acid (p-TSA) as a catalyst is common in the cross-linking of polyester-melamine coatings and other resin systems. researchgate.netpaint.orgtue.nl However, the presence of a strong, unblocked acid like p-TSA can lead to instability in the paint formulation, causing issues like increased viscosity and undesirable reactions with pigments even at room temperature. datapdf.com

Melamine p-toluenesulfonate addresses this challenge by providing a stable, solid salt that decomposes at elevated temperatures (approximately 120° to 150° C) to release the catalytically active p-toluenesulfonic acid. google.com This controlled release allows for stable one-component systems in industrial coatings, which simplifies handling and application. allnex.com Research has shown that catalysts like this compound are effective in curing high-solids hydroxy-melamine compositions. datapdf.com Furthermore, its application extends to wood panel adhesives, where it can be part of self-neutralizing systems that improve bond strength and durability. nih.govmdpi.com

Beyond coatings, p-toluenesulfonic acid, the active component of the salt, is a versatile catalyst in a wide range of organic transformations, including esterification, nitration, and the synthesis of heterocyclic compounds. preprints.orgrsc.orgexlibrisgroup.comresearchgate.netresearchgate.net The development of latent catalysts like this compound is part of a broader trend towards creating more sustainable and efficient chemical processes. preprints.org

Historical Trajectories and Evolution of Related Chemical Systems

The development and application of this compound are built upon the separate but interconnected histories of melamine and p-toluenesulfonic acid.

Melamine (C₃H₆N₆) was first synthesized in 1834 by the German chemist Justus von Liebig. wikipedia.orgegsfoodservice.com Initially, it was explored as a potential fertilizer due to its high nitrogen content (66% by mass), though this application proved to be economically and scientifically impractical. wikipedia.orgmelaminemouldingmachine.com The major breakthrough in melamine's application came with its combination with formaldehyde (B43269) to produce melamine resins. wikipedia.org These thermosetting plastics, which gained popularity in the 1940s and 50s, are known for their durability, heat resistance, and use in high-pressure laminates, dinnerware, and coatings. wikipedia.orgegsfoodservice.comhungerfordarcade.com The industrial production of melamine began in the late 1930s, with significant expansion in the post-war era. melaminemouldingmachine.comfoodpackagingforum.org

p-Toluenesulfonic acid (p-TSA), a strong organic acid, has long been recognized as a highly effective and versatile catalyst in organic synthesis. preprints.orgontosight.ai It is favored for its stability, non-corrosive nature compared to mineral acids, and ease of handling as a solid. preprints.org Its applications are extensive, ranging from its use in the production of pharmaceuticals and dyes to its role as a curing agent for resins. ontosight.aihashnode.dev Over the years, research has focused on expanding its utility in various organic reactions, including esterification, acylation, and polymerization. hashnode.dev The drive for more environmentally friendly and "green" chemical processes has further highlighted the importance of solid acid catalysts like p-TSA. preprints.orghashnode.dev The development of amine-blocked and other latent forms of p-TSA, such as this compound, represents a significant advancement, allowing for greater control over catalytic activity in complex formulations. datapdf.comallnex.com

Conceptual Framework: Salt Formation and Its Implications

This compound is the product of an acid-base reaction between melamine, a weak organic base, and p-toluenesulfonic acid, a strong organic acid. The formation of this salt has significant implications for its application as a catalyst.

The reaction involves the protonation of one of the amino groups on the melamine molecule by the sulfonic acid group of p-toluenesulfonic acid. This creates an ionic bond, resulting in a stable salt. A key aspect of this salt is its thermal decomposition. When heated, the salt dissociates back into its constituent components: melamine and p-toluenesulfonic acid. google.com

This property of thermal decomposition is the basis for its use as a latent acid catalyst. At room temperature, the acidic proton of p-toluenesulfonic acid is bound to the melamine, rendering it catalytically inactive. This prevents premature reactions in sensitive formulations like paints and adhesives. Upon heating to a specific temperature range, typically between 120°C and 150°C, the p-toluenesulfonic acid is released in its active form, initiating the desired chemical reaction, such as the cross-linking of resins. google.com

The formation of a salt also alters the physical properties of the components. For instance, the solubility of melamine in water is relatively low, but the formation of a salt can modify its solubility characteristics. google.com The synthesis of this compound typically involves reacting melamine with p-toluenesulfonic acid in a suitable solvent, followed by cooling to precipitate the salt, which can then be isolated by filtration. google.com

Interdisciplinary Relevance and Research Drivers

The utility of this compound and its constituent parts extends across several scientific and industrial fields, driven by the continuous search for improved materials and more efficient chemical processes.

In polymer chemistry and materials science , the primary driver is the development of high-performance coatings, adhesives, and laminates. The use of this compound as a latent catalyst allows for the formulation of stable, one-component systems that cure efficiently upon heating, leading to durable and resistant materials. datapdf.comresearchgate.netallnex.com Research in this area focuses on optimizing cure rates, improving the physical properties of the final products, and developing more environmentally friendly formulations with lower volatile organic compounds (VOCs). globalgrowthinsights.com

In organic synthesis , the broader application of p-toluenesulfonic acid as a strong, solid acid catalyst continues to be a significant area of research. preprints.orgrsc.org The development of novel synthetic methodologies that are more efficient, selective, and sustainable is a key driver. This includes its use in multi-component reactions and in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. preprints.orgresearchgate.nethashnode.dev

The field of "green chemistry" also propels research into compounds like this compound. The use of solid, recyclable catalysts and the development of processes that minimize waste and energy consumption are central tenets of this field. preprints.org The latent nature of this compound contributes to more energy-efficient processes by preventing unwanted reactions at ambient temperatures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N6O3S B577106 Melamine p-toluenesulfonate CAS No. 13438-46-5

Properties

IUPAC Name

4-methylbenzenesulfonic acid;1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6N6/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1/h2-5H,1H3,(H,8,9,10);(H6,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSQYDBAXOVDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NC(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657040
Record name 4-Methylbenzene-1-sulfonic acid--1,3,5-triazine-2,4,6-triamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182166-24-1, 13438-46-5
Record name 1,3,5-Triazine-2,4,6-triamine, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182166-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--1,3,5-triazine-2,4,6-triamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melamine p-toluenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Pathways and Preparative Methodologies for Melamine P Toluenesulfonate

Direct Synthesis Approaches for Melamine (B1676169) p-toluenesulfonate Salt Formation

The most straightforward method for producing melamine p-toluenesulfonate is through the direct reaction of melamine and p-toluenesulfonic acid. This acid-base reaction results in the formation of a stable salt. Research has shown that due to the differing reactivity of the three amino groups on the melamine molecule, the reaction with an organic acid typically proceeds stoichiometrically. google.com Under standard conditions, this leads to the formation of a salt with a 1:1 molar ratio of melamine to p-toluenesulfonic acid. google.com

A common laboratory-scale synthesis involves dissolving melamine in heated water, as its solubility increases significantly with temperature. google.com p-Toluenesulfonic acid, often diluted to mitigate the exothermic nature of the neutralization reaction, is then added to the hot melamine solution. google.com Upon cooling the reaction mixture, the this compound salt precipitates out of the solution and can be isolated via filtration. google.com This direct synthesis method is highly efficient, with reported yields in the range of 95 to 100%. google.com

Table 1: Parameters for Direct Synthesis of this compound

Parameter Value/Condition Source
Reactants Melamine, p-Toluenesulfonic Acid google.com
Molar Ratio 1:1 (Melamine:p-Toluenesulfonic Acid) google.com
Solvent Water google.com
Reaction Temperature >50°C (for dissolving melamine) google.com
Product Isolation Precipitation upon cooling, followed by filtration google.com
Yield 95-100% google.com

Indirect Routes and In Situ Generation in Reaction Media

This compound can also be generated in situ within a reaction medium, where it often acts as a catalyst for subsequent chemical transformations. This approach is particularly relevant in the production of thermosetting resins. For instance, the salt can be formed directly within a resin solution by introducing p-toluenesulfonic acid to a mixture that already contains melamine or a related amino compound. google.com This in situ formation provides a latent acid catalyst that becomes active under specific conditions, such as elevated temperatures, to promote cross-linking reactions.

The concept of an in situ generated catalyst is also seen in other systems, such as in coatings where an in-situ phosphatizing reagent can concurrently catalyze the curing of a polyester-melamine paint and treat the metal surface. researchgate.netacs.org While not a direct synthesis of this compound, this illustrates the principle of forming the catalytic species within the reaction environment. This method can be advantageous for controlling the initiation of the curing process in coating applications. paint.org

Catalytic Synthesis of Melamine-Based Derivatives Utilizing p-Toluenesulfonic Acid

p-Toluenesulfonic acid is a widely utilized strong acid catalyst in the synthesis of various melamine-based derivatives, most notably in the production of melamine-formaldehyde (MF) resins. paint.orgkimteks.com.tr Its catalytic activity is crucial for the condensation reactions that lead to the formation of the cross-linked polymer network.

Acid-Catalyzed Condensation Reactions

The acid-catalyzed condensation of melamine with aldehydes, such as formaldehyde (B43269), is a fundamental process in the formation of amino resins. The reaction, facilitated by a strong acid catalyst like p-toluenesulfonic acid, proceeds in two main stages. Initially, hydroxymethylation occurs, where formaldehyde adds to the amino groups of melamine to form methylolmelamines. Subsequently, these intermediates undergo condensation, forming methylene (B1212753) and ether linkages between melamine units, which results in the three-dimensional network structure of the cured resin. researchgate.net The use of p-toluenesulfonic acid can significantly lower the temperature required for these curing reactions. google.com

Role of p-Toluenesulfonic Acid as a Strong Acid Catalyst

The efficacy of p-toluenesulfonic acid as a catalyst in these systems stems from its nature as a strong organic acid that is soluble in many organic media. paint.org In the context of melamine resins, the catalyst's role is to protonate the reaction intermediates, thereby facilitating the elimination of water or alcohol and promoting the formation of covalent bonds between the melamine derivatives. The concentration of the acid catalyst is a critical parameter that influences the rate of the curing reaction. researchgate.net The choice of a strong acid like p-toluenesulfonic acid is particularly important for the crosslinking of highly alkylated melamine resins. kimteks.com.tr

Methodological Aspects of Preparation

Solvent Systems and Reaction Environments

For the direct synthesis of this compound salt, water is a preferred solvent due to the temperature-dependent solubility of melamine. google.com Using hot water allows for the dissolution of melamine, and upon reaction and subsequent cooling, the product conveniently precipitates. google.com

In the context of its catalytic applications, p-toluenesulfonic acid is employed in a variety of solvent systems depending on the specific reaction and the nature of the reactants. In the synthesis of melamine-formaldehyde resins and their derivatives, common solvents include methanol (B129727), google.comgoogle.com ethanol, frontiersin.org and mixtures such as methanol and isopropanol. patsnap.com Other organic solvents like 1,4-dioxane, researchgate.net butyl acetate, paint.org and xylene google.com are also utilized in specific synthetic procedures for melamine-based compounds where p-toluenesulfonic acid serves as the catalyst. The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the temperature and pressure conditions of the reaction.

Table 2: Catalytic Applications of p-Toluenesulfonic Acid in Melamine-Based Syntheses

Reaction Type Melamine Derivative Solvent System Temperature Source
Melamine-Formaldehyde Resin Curing Cross-linked polymer Butyl Acetate 71-104°C paint.org
Melamine-Formaldehyde Condensation Precondensate Methanol 90-95°C google.compatexia.com
Synthesis of Triazine Derivatives Pyrazolyl-amino-indole-s-triazine Ethanol Not specified frontiersin.org
Synthesis of Triazine Derivatives Dihydro-triazolo-triazines 1,4-Dioxane Reflux researchgate.net
Melamine-Formaldehyde-Phosphate Ether Polyol Resin Coating Resin Xylene, Methanol ~115-127°C google.com
Flame Retardant Synthesis Melamine-based flame retardant Methanol:Isopropanol (2:1) 40-50°C patsnap.com

Temperature and Pressure Influence on Synthesis

Temperature is a critical parameter in the synthesis of this compound. As previously mentioned, elevated temperatures are necessary to dissolve the melamine reactant in the aqueous solvent. A temperature above 80°C is generally desirable for this purpose. google.com However, there is an upper limit to the reaction temperature. This compound salt has been reported to decompose in the temperature range of 120°C to 150°C. ui.ac.idgoogle.com Therefore, the synthesis should be conducted below this decomposition temperature to ensure the integrity of the product.

The synthesis is typically carried out at atmospheric pressure. Since the reaction does not involve gaseous reactants or products that would necessitate pressure control, and the boiling point of the aqueous solvent at atmospheric pressure is well within the acceptable temperature range, there is no requirement for elevated or reduced pressure. The primary role of temperature is to facilitate the dissolution of reactants and, subsequently, to control the precipitation of the product upon cooling.

ParameterInfluence on SynthesisRecommended Range/Condition
Temperature Affects the solubility of melamine, with higher temperatures increasing solubility. google.com High temperatures can lead to the decomposition of the product. ui.ac.idgoogle.com80°C to <120°C
Pressure No significant influence on the reaction outcome under standard conditions.Atmospheric Pressure

Interactive Data Table: The data in this table is based on findings from cited sources.

Optimization of Reaction Parameters for Yield and Selectivity

The selectivity of the reaction to form the 1:1 this compound salt is inherently high due to the nature of the acid-base reaction between a triamine (melamine) and a monosulfonic acid (p-toluenesulfonic acid). The primary optimization parameter to maximize the yield is the stoichiometry of the reactants and the efficiency of the precipitation and isolation steps.

To achieve a high yield of pure product, the following parameters are key:

Molar Ratio of Reactants: An equimolar ratio of melamine to p-toluenesulfonic acid is crucial for maximizing the conversion to the desired 1:1 salt and minimizing the presence of unreacted starting materials in the final product. ui.ac.id

Solvent Volume: Sufficient solvent (deionized water) must be used to completely dissolve the melamine at the chosen reaction temperature. However, an excessive volume of solvent may lead to a lower yield as more product might remain dissolved even after cooling.

Cooling Rate and Final Temperature: A slow cooling rate can promote the formation of larger, more easily filterable crystals. The final temperature to which the mixture is cooled will directly impact the yield, as the solubility of the salt decreases with temperature. Cooling to a temperature near 0°C is advisable to maximize precipitation.

Washing of the Precipitate: Washing the isolated solid with a minimal amount of cold deionized water is important to remove any soluble impurities without significantly dissolving the product.

ParameterCondition for Optimal YieldRationale
Molar Ratio (Melamine:p-TSA) 1:1Ensures complete conversion to the desired salt and minimizes impurities. ui.ac.id
Reaction Temperature 80°C - 110°CFacilitates complete dissolution of melamine without causing product decomposition. google.com
Cooling Profile Slow cooling to 0-5°CPromotes crystallization and maximizes the amount of precipitated product.
Isolation Technique FiltrationStandard and effective method for separating the solid product from the liquid phase.
Washing Cold deionized waterRemoves residual soluble impurities without significant loss of the desired salt.

Interactive Data Table: The data in this table is based on established chemical principles and findings from cited sources.

Scale-Up Considerations in Academic Synthesis

Scaling up the synthesis of this compound from a laboratory bench scale to a larger academic or pilot scale involves addressing several key challenges to maintain yield, purity, and safety. The primary considerations revolve around heat and mass transfer, solid handling, and process control.

Heat Transfer: In a larger reactor, the surface-area-to-volume ratio decreases, making both heating and cooling more challenging. The initial heating of the larger volume of water to dissolve the melamine will require a more powerful heating system and longer heating times. More critically, the cooling process to induce precipitation must be carefully controlled. Inadequate cooling can lead to incomplete precipitation and a lower yield. The use of a jacketed reactor with a circulating coolant is a common solution for controlling the temperature of larger batches.

Mass Transfer (Mixing): Ensuring homogeneity in a larger vessel is crucial. Inefficient mixing can lead to localized supersaturation during the addition of the p-toluenesulfonic acid and during the cooling phase, which can result in the formation of small, impure crystals that are difficult to filter. The choice of impeller type and agitation speed becomes critical to ensure the reactants are well-mixed and that the precipitating solid remains suspended to promote crystal growth rather than agglomeration or encrustation on the reactor walls.

Solid Handling: Handling larger quantities of solid melamine and the final crystalline product requires appropriate equipment. The filtration and washing of a larger batch of precipitate may necessitate the use of larger filtration apparatus, such as a Büchner funnel of appropriate size or even a centrifuge, to efficiently separate the solid from the mother liquor. The drying process also needs to be scaled up, potentially moving from a small laboratory oven to a larger drying oven or a vacuum oven to handle the increased volume of wet solid.

Process Control and Safety: On a larger scale, the addition of the p-toluenesulfonic acid solution should be done at a controlled rate to manage any exotherm from the neutralization reaction, although for a simple salt formation, this is not expected to be significant. Monitoring the temperature throughout the process is critical to avoid overheating and decomposition.

Advanced Structural Elucidation and Spectroscopic Investigations

Solid-State Structural Characterization via X-ray Crystallography

X-ray crystallography is a pivotal technique for elucidating the precise atomic arrangement within a crystalline solid. For melaminium salts, this analysis reveals a wealth of information about the crystal packing and the non-covalent interactions that govern the supramolecular architecture.

Table 1: Predicted Crystallographic Parameters for Melamine (B1676169) p-Toluenesulfonate (based on related structures)

Parameter Predicted Value
Crystal System Triclinic or Monoclinic

The molecular packing in melaminium salts is significantly influenced by a network of intermolecular interactions. In the case of melamine p-toluenesulfonate, the protonated melaminium cation acts as a versatile hydrogen bond donor, while the sulfonate group of the p-toluenesulfonate anion serves as a multidentate hydrogen bond acceptor.

Hydrogen Bonding: Extensive hydrogen bonding is expected between the ammonium (B1175870) groups (-NH₃⁺) and amino groups (-NH₂) of the melaminium cation and the oxygen atoms of the sulfonate group (-SO₃⁻). nih.gov These interactions are crucial in stabilizing the crystal lattice, often leading to the formation of layered or three-dimensional networks. researchgate.net The presence of multiple hydrogen bond donors and acceptors on both the cation and anion facilitates the formation of a robust and intricate hydrogen-bonding scheme. researchgate.net

The conformation of the melaminium cation is expected to be largely planar, a characteristic feature of the melamine structure. at.ua The p-toluenesulfonate anion consists of a toluyl group and a sulfonate group. The geometry around the sulfur atom is tetrahedral. The bond lengths and angles within the melaminium and p-toluenesulfonate ions are anticipated to be consistent with those observed in other structurally related compounds.

Table 2: Representative Geometrical Parameters for p-Toluenesulfonate Anion (from related structures)

Parameter Typical Value
S-O Bond Length ~1.45 Å
S-C Bond Length ~1.77 Å
O-S-O Bond Angle ~112°

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. By analyzing the chemical shifts, multiplicities, and coupling constants, detailed information about the electronic environment of each proton and carbon atom can be obtained.

The ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit characteristic signals for both the melaminium cation and the p-toluenesulfonate anion.

p-Toluenesulfonate Moiety: The aromatic protons of the tosylate group typically appear as two distinct doublets in the downfield region (around 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. rsc.org The methyl protons of the tolyl group would give rise to a singlet in the upfield region (around 2.3 ppm). rsc.org

Melaminium Moiety: The protons of the amino and ammonium groups on the melaminium ring would likely appear as broad signals due to proton exchange and quadrupolar effects of the nitrogen atoms. Their chemical shifts would be influenced by the solvent and the degree of protonation.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH (tosylate, ortho to -SO₃⁻) ~7.5 Doublet
Aromatic CH (tosylate, meta to -SO₃⁻) ~7.1 Doublet
-CH₃ (tosylate) ~2.3 Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

p-Toluenesulfonate Moiety: The spectrum would show four signals for the aromatic carbons of the tosylate group, with the carbon attached to the sulfur atom and the carbon bearing the methyl group having distinct chemical shifts. rsc.orgchemicalbook.com The methyl carbon would appear at a characteristic upfield position.

Melaminium Moiety: The three equivalent carbon atoms of the triazine ring in the melaminium cation would give rise to a single signal in the downfield region, typically around 166-168 ppm, reflecting their unique chemical environment within the heterocyclic ring system. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Carbon Predicted Chemical Shift (ppm)
C (triazine ring, melaminium) ~167
C (aromatic, C-SO₃⁻, tosylate) ~145
C (aromatic, C-CH₃, tosylate) ~138
C (aromatic, CH, tosylate) ~128, ~125

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and for understanding the nature of the ionic interaction between the melaminium cation and the p-toluenesulfonate anion.

The FTIR spectrum of this compound is expected to be a superposition of the characteristic absorption bands of the melaminium cation and the p-toluenesulfonate anion. The protonation of melamine to form the melaminium cation leads to changes in the vibrational modes of the amino groups and the triazine ring.

Expected FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)
~3400 - 3000
~1650
~1550 - 1400
~1220 and ~1120
~1030 and ~1010
~815
~680 and ~560

Data synthesized from typical values for melamine and p-toluenesulfonate compounds. scholarsresearchlibrary.commdpi.comnih.govpaint.org

The broad bands in the high-wavenumber region are characteristic of the N-H stretching vibrations of the amino groups, which are involved in hydrogen bonding. The presence of strong bands associated with the sulfonate group (S=O stretching) confirms the identity of the anion. The triazine ring vibrations are also clearly identifiable.

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the vibrations of non-polar bonds and symmetric functional groups. The Raman spectrum of melamine is well-characterized by a very strong band around 676 cm⁻¹, which is attributed to an in-plane deformation of the triazine ring, and another strong peak around 984 cm⁻¹ due to a ring breathing mode researchgate.net. These features are expected to be present in the Raman spectrum of this compound, possibly with shifts in their positions due to the protonation and ionic interactions.

Expected Raman Shifts for this compound
Raman Shift (cm⁻¹)
~3060
~1551
~1437
~984
~676

Data based on characteristic Raman peaks for melamine. researchgate.netnih.gov

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within the molecule upon absorption of light.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from the electronic transitions within both the melaminium cation and the p-toluenesulfonate anion. The p-toluenesulfonate anion possesses a benzene ring, which is a chromophore. It typically exhibits absorption maxima around 220 nm and 260 nm, corresponding to π → π* transitions within the aromatic ring mdpi.com. Melamine, with its triazine ring and amino substituents, also absorbs in the UV region. The electronic transitions in melamine are primarily of the n → π* and π → π* type libretexts.org.

Expected UV-Vis Absorption Maxima for this compound
Wavelength (λmax, nm)
~213 - 220
~260 - 265

Data synthesized from UV-Vis spectra of p-toluenesulfonic acid and related compounds. scholarsresearchlibrary.commdpi.com

The interaction between the cation and anion in the salt may lead to slight shifts in the absorption maxima compared to the individual species.

The study of the photophysical behavior of this compound would involve techniques such as fluorescence spectroscopy and time-resolved spectroscopy to investigate the fate of the molecule after it absorbs light. While melamine itself is not strongly fluorescent, the p-toluenesulfonate moiety or the salt as a whole could exhibit interesting photophysical properties. These studies could provide information on the excited state lifetime, quantum yields of fluorescence or phosphorescence, and potential energy transfer processes between the melaminium and p-toluenesulfonate ions. However, detailed photophysical studies specifically on this compound are not widely reported in the current scientific literature scispace.comresearchgate.net.

Surface and Morphological Characterization in Material Contexts

The characterization of a material's surface and morphology is crucial for understanding its properties and potential applications. Techniques such as Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS), and Hirshfeld Surface Analysis provide invaluable insights into the topography, elemental composition, and intermolecular interactions of a compound. The following sections discuss these techniques in the context of this compound.

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy is a powerful technique for visualizing the surface topography and morphology of a solid material at high magnifications. An SEM analysis of this compound would provide detailed information about its crystalline structure, particle size and shape, and surface texture. This information is fundamental for applications where particle characteristics are important, such as in the formulation of composites or coatings.

However, a review of publicly available scientific literature reveals a lack of specific studies that have utilized Scanning Electron Microscopy to characterize the surface morphology of this compound. While SEM has been employed to study melamine-based resins and composites where p-toluenesulfonic acid is used as a catalyst, the morphology of the pure salt has not been documented. mdpi.compaint.orgresearchgate.net

Parameter Information Provided by SEM
Magnification Typically from 10x to 300,000x
Resolution Down to the nanometer scale
Information Surface topography, morphology, composition (with EDS)
Sample Requirements Solid, vacuum compatible, often coated with a conductive layer

This table is for illustrative purposes of the technique's capabilities.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.orgunimi.it An XPS analysis of this compound would be expected to identify the constituent elements—carbon, nitrogen, oxygen, and sulfur—and provide information about their chemical bonding environments. For instance, it could distinguish between the different nitrogen environments in the melamine ring and the sulfur in the toluenesulfonate (B8598656) anion.

Despite the utility of this technique, there is a notable absence of published research specifically detailing the X-ray Photoelectron Spectroscopy analysis of this compound. While XPS has been used to study melamine and related compounds, as well as various materials involving p-toluenesulfonates, data for the specific salt of melamine and p-toluenesulfonic acid is not available in the scientific literature. google.comresearchgate.nettue.nl

Element Expected Core Level Potential Chemical State Information
Carbon (C)C 1sAromatic C-C/C-H, C-N in triazine ring, C-S
Nitrogen (N)N 1sN in triazine ring, protonated amine groups
Oxygen (O)O 1sSulfonate group (S-O)
Sulfur (S)S 2pSulfonate group (R-SO3-)

This table represents the expected elemental and chemical state information that would be obtained from an XPS analysis of this compound.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline materials. rsc.org By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, this analysis provides a visual and quantitative understanding of how molecules interact with their neighbors. mdpi.com For this compound, this analysis would reveal the nature and extent of hydrogen bonding, π-π stacking, and other van der Waals interactions between the melaminium cations and the p-toluenesulfonate anions.

A prerequisite for Hirshfeld surface analysis is the availability of a solved crystal structure. A thorough search of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. Consequently, a Hirshfeld surface analysis of this compound has not been reported. While such analyses have been performed on other melamine salts and various p-toluenesulfonate compounds, these cannot be extrapolated to predict the specific intermolecular interactions in this compound with certainty. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua

Interaction Type Expected Contribution
H···H A significant contribution due to the abundance of hydrogen atoms.
O···H/N···H Strong contributions from hydrogen bonding between the sulfonate oxygens and the melaminium amine groups.
C···H Moderate contributions from contacts involving the aromatic rings.
C···C/C···N Potential contributions from π-π stacking between the aromatic rings of the cation and anion.

This table outlines the anticipated intermolecular contacts and their likely significance in the crystal structure of this compound, based on the known structures of related compounds.

Mechanistic Studies in Chemical Transformations Involving Melamine P Toluenesulfonate

Catalytic Mechanisms in Melamine (B1676169) Resin Cross-linking and Curing

The cross-linking of melamine resins with polymers containing hydroxyl, carboxyl, or amide groups is a complex process accelerated by acid catalysts. allnex.com Melamine p-toluenesulfonate is particularly effective for highly alkylated melamine resins, which require a strong acid for an efficient cure response. kimteks.com.trallnex.com The curing reaction, which typically occurs at temperatures between 100°C and 180°C, involves the formation of a cross-linked network through reactions like alcohol elimination and dehydration. coaturevn.com

Pathways of Etherification and Transetherification Reactions

The primary pathway for network formation in melamine resin systems is the acid-catalyzed etherification between the melamine resin and a polyol. This reaction, also known as transetherification, involves the exchange of an alkoxy group on the melamine with the hydroxyl group of the polymer. paint.orgresearchgate.net

The key steps in the transetherification mechanism are:

Protonation of an alkoxymethyl group on the melamine resin by the acid catalyst.

Nucleophilic attack by a hydroxyl group from the polyol on the protonated site.

Elimination of an alcohol molecule (e.g., methanol) and the formation of an ether bridge between the melamine and the polyol. paint.org

At cure temperatures below 140°C, particularly with primary hydroxyl groups, transetherification is the dominant reaction pathway. paint.org In addition to co-condensation with the polyol, self-condensation reactions between melamine molecules can also occur, especially at higher temperatures (≥150°C), forming methylene (B1212753) bridge structures. researchgate.net

Kinetics of Cross-linking and Polymer Network Formation

The kinetics of the cross-linking process are significantly influenced by several factors, including temperature, catalyst concentration, and the structure of the reactants. The rate of the curing reaction increases with both temperature and catalyst concentration. paint.orgcnrs.fr Kinetic studies have demonstrated that the rate constant of the cross-linking reaction is proportional to the catalyst concentration and to the square root of the acid constant of the catalyst. researchgate.net

The temperature dependence of the rate constant typically follows an Arrhenius rate law. For the cross-linking of hydroxy-functional copolymers with fully alkylated melamines, an activation energy of 12.5 kcal/mol has been reported, independent of the catalyst type. researchgate.net Amine salts of p-toluenesulfonic acid, which function as blocked catalysts, have been compared with unblocked p-toluenesulfonic acid, showing that the free acid provides a faster cure rate. paint.orgresearchgate.net The use of model-free kinetic (MFK) analysis based on differential scanning calorimetry (DSC) data is a method to quantitatively analyze and predict the curing kinetics of MF resin systems without making assumptions about the complex reaction mechanism. cnrs.fr

Table 1: Factors Influencing Melamine Resin Cross-linking Kinetics
FactorInfluence on Reaction RateSupporting Details
TemperatureIncreases rateFollows Arrhenius rate law. researchgate.net Higher temperatures (125-150°C) are typical for curing. allnex.com
Catalyst ConcentrationIncreases rateRate is directly proportional to catalyst concentration. allnex.compaint.org Typical loading is 0.2-0.4% p-TSA based on total binder solids. kimteks.com.tr
Catalyst Acidity (Strength)Increases rateStrong acids like p-TSA are more effective for highly alkylated resins. allnex.com Rate is proportional to the square root of the acid constant (Ka). researchgate.net
Resin Structure (Imino Content)Decreases rateFor acid-catalyzed cure, resins with lower imino group content show improved cure response. paint.org

Influence of Catalyst Structure and Acidity on Reaction Rate

The efficiency of an acid catalyst in curing melamine resins is strongly correlated with its acidity. allnex.com Strong acids, such as p-toluenesulfonic acid (p-TSA) and dodecylbenzene (B1670861) sulfonic acid (DDBSA), are highly effective for curing highly alkylated melamine, benzoguanamine, and urea-formaldehyde resins. allnex.com In contrast, weaker acids are more efficient catalysts for resins with a high content of NH (imino) groups. allnex.com

Studies comparing various sulfonic acid catalysts have shown that the structure of the catalyst influences its activity. Aromatic sulfonic acids like p-TSA are established, active catalysts. paint.org The use of amine-blocked p-TSA creates a latent catalyst, where the catalytically active acid is liberated upon heating. allnex.compaint.org This provides a balance of good storage stability for one-component (1K) systems, followed by rapid curing at the desired bake temperature. allnex.com The deblocking temperature and subsequent cure rate depend on the specific amine used for blocking. paint.org For example, amine-blocked p-TSA catalysts can have minimum cure temperatures ranging from 80°C to 90°C. allnex.com

Role as an Acidic Catalyst in General Organic Reactions

The catalytic activity of this compound is derived from p-toluenesulfonic acid (p-TSA), a versatile and widely used "organic-soluble" acid catalyst in organic synthesis. It is favored for its non-oxidizing nature and effectiveness in promoting various reactions, including esterification, transesterification, and acetalization.

Esterification of Carboxylic Acids

This compound, by providing p-TSA, is an effective catalyst for the Fischer-Speier esterification, a reaction that produces an ester from a carboxylic acid and an alcohol. wikipedia.org The catalytic mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by p-TSA. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org The subsequent elimination of a water molecule yields the ester.

This method is a direct and preferred route for ester synthesis due to its efficiency. wikipedia.org The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. wikipedia.org Polyaniline salts of p-toluenesulfonic acid have also been reported as effective and reusable catalysts for the esterification of various carboxylic acids with alcohols, demonstrating good activity and ease of handling. rsc.org

Table 2: Application of p-Toluenesulfonic Acid (from this compound) in Catalysis
Reaction TypeRole of CatalystKey Mechanistic Step
Melamine Resin Curing (Transetherification)Accelerates cross-linkingProtonation of the alkoxymethyl group on the melamine resin. wernerblank.comresearchgate.net
Fischer-Speier EsterificationAccelerates ester formationProtonation of the carbonyl oxygen on the carboxylic acid. wikipedia.org
Acetal (B89532) FormationCatalyzes reaction of aldehydesProtonation of the aldehyde's carbonyl oxygen.

Acetalization of Aldehydes

The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acidic proton from this compound. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org

Nucleophilic Attack and Hemiacetal Formation: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a hemiacetal. libretexts.orguobabylon.edu.iq This addition is a reversible process. libretexts.org

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is then protonated by another proton from the catalyst. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: A molecule of water is eliminated, resulting in the formation of a resonance-stabilized carbocation (an oxonium ion).

Final Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final acetal product.

The efficiency of this catalysis is often enhanced by the removal of water from the reaction mixture, which shifts the equilibrium towards the product side, in accordance with Le Chatelier's Principle. libretexts.orguobabylon.edu.iq While specific data for this compound is not extensively detailed, the performance of its parent acid, p-toluenesulfonic acid (PTSA), is well-documented and serves as a strong indicator of its catalytic efficacy.

CatalystSubstrateAlcohol/DiolConditionsYieldReference
p-Toluenesulfonic acidFurfuralEthylene GlycolRefluxing Benzene (B151609)87% rsc.org
p-Toluenesulfonic acidtrans-cinnamaldehydeMethanol (B129727)Ambient TemperatureHigh Conversion acs.org
p-Toluenesulfonic acidVarious AldehydesMethanol0.1 mol% catalyst, Ambient Temp.Excellent Yields nih.gov
Melamine-formaldehyde polymer (related catalyst)Various AldehydesMethanolNot specifiedHigh Yields nih.govacs.org

Polymerization Initiation Mechanisms (e.g., Quasi-living Free Radical Polymerization)

Amine salts of p-toluenesulfonic acid, structurally analogous to this compound, have been identified as effective initiators for polymerization reactions. A notable example is the use of N,N-Dimethylanilinium p-toluenesulfonate (PTSA-DMA) for the quasi-living free radical polymerization of various alkyl methacrylate (B99206) monomers. rsc.org This system highlights a potential mechanistic pathway for this compound in polymerization.

The polymerization initiated by PTSA-DMA proceeds via a radical mechanism, as confirmed by electron paramagnetic resonance (EPR) spectroscopy. rsc.org The key features of this process are:

Initiation: The PTSA-amine complex initiates the polymerization, generating free radicals that subsequently react with monomer units. rsc.org In related systems involving hexamethoxymethyl melamine (HMMM), it is suggested that in the presence of an acid catalyst, active species can be oxidized to form hydroperoxides, which then decompose to generate initiating free radicals. researchgate.net

Propagation: The radical adds to monomer molecules, propagating the polymer chain. nih.gov

Quasi-living Nature: The term "quasi-living" is used because, while not a true living polymerization, this system exhibits characteristics of controlled polymerization. rsc.orgmdpi.comcmu.edu These include a first-order kinetic profile and the ability to produce polymers with narrow polydispersity indices (PDIs). rsc.org A crucial verification of this controlled nature is the success of chain extension experiments and the synthesis of block copolymers by sequential monomer addition. rsc.org

This mechanism allows for the synthesis of polymers with well-defined molecular weights and structures. Although the obtained molecular weight may remain relatively constant with conversion, the narrow PDI values indicate a controlled process. rsc.org

Polymerization of Alkyl Methacrylates using PTSA-DMA Initiator at 60°C rsc.org
MonomerYield (%)Mn (g/mol)PDI (Mw/Mn)
Methyl methacrylate (MMA)7539,5001.25
Ethyl methacrylate (EMA)7045,2001.32
n-Butyl methacrylate (n-BuMA)6551,6001.45
tert-Butyl methacrylate (t-BuMA)6048,1001.16
Benzyl methacrylate (BzMA)6855,3001.38

Proton Transfer Dynamics and Acid-Base Equilibria

The chemical behavior of this compound is fundamentally governed by proton transfer and the resulting acid-base equilibria. The compound itself is formed through a classic acid-base reaction involving the transfer of a proton from the sulfonic acid group (-SO₃H) of p-toluenesulfonic acid to one of the basic amino groups (-NH₂) of melamine. researchgate.netrsc.org

p-Toluenesulfonic acid (pKa ≈ -2.8) is a strong acid, meaning it readily donates its proton in solution. libretexts.org Melamine is a weak base, capable of accepting protons. The resulting salt, this compound, consists of the melaminium cation and the p-toluenesulfonate anion.

In an aqueous environment, the salt dissociates, and the constituent ions establish equilibria with water:

p-Toluenesulfonate Anion (CH₃C₆H₄SO₃⁻): As the conjugate base of a strong acid, it is exceptionally weak and does not react with water to any significant extent. It acts as a spectator ion.

Melaminium Cation (C₃H₇N₆⁺): As the conjugate acid of the weak base melamine, the melaminium cation will react with water, donating a proton and establishing an equilibrium that renders the solution acidic. bu.edu

C₃H₇N₆⁺ (aq) + H₂O (l) ⇌ C₃H₆N₆ (aq) + H₃O⁺ (aq)

This equilibrium is the source of the compound's catalytic activity in acid-catalyzed reactions like acetalization. According to Le Chatelier's Principle, any reaction that consumes H₃O⁺ ions will cause this equilibrium to shift to the right, releasing more protons and sustaining the catalytic cycle. solubilityofthings.comlibretexts.org The dynamics of proton transfer in systems containing sulfonic acid groups are complex, involving oscillatory shuttling motions and structural diffusion through hydrogen-bonded networks, which facilitates the availability of protons for catalysis. rsc.org

Reaction Intermediates and Transition State Analysis

The mechanistic pathways of reactions catalyzed by this compound are characterized by the formation of specific reaction intermediates and fleeting transition states.

In Acetalization of Aldehydes: The reaction proceeds through several well-defined intermediates. libretexts.orgrsc.org

Protonated Aldehyde: The initial intermediate formed upon protonation of the carbonyl oxygen.

Tetrahedral Hemiacetal: The product of the first nucleophilic attack by an alcohol molecule. This is a key, albeit often unstable, intermediate. libretexts.orguobabylon.edu.iq

Oxonium Ion: A resonance-stabilized carbocation formed after the elimination of water from the protonated hemiacetal. This is a highly reactive intermediate that is readily attacked by the second alcohol molecule.

The transition states in this reaction are high-energy structures that cannot be isolated. mit.edu Key transition states include the point of nucleophilic attack on the protonated carbonyl and the moment of water departure from the protonated hemiacetal. princeton.edunih.gov Computational studies on similar acid-catalyzed reactions help to model the structure of these transient species, confirming, for example, the favorability of tetrahedral adducts. csic.es

In Quasi-living Free Radical Polymerization: The primary reaction intermediates are free radicals . rsc.org

Initiator Radical: Formed from the decomposition of the initiator complex.

Propagating Radical (Pₙ•): A growing polymer chain with a radical at the active end. This intermediate continuously reacts with monomer units. nih.gov

Dormant Species: In a controlled or living polymerization, there is an equilibrium between the active propagating radicals and dormant species, which are temporarily terminated but can be reactivated. This equilibrium is crucial for maintaining a low concentration of active radicals, minimizing termination reactions and leading to controlled growth. mdpi.com

The transition state in radical polymerization involves the formation of a new carbon-carbon bond as the radical attacks the double bond of a monomer molecule. The analysis of these states is complex but essential for understanding the kinetics and control of the polymerization process.

Key Reaction Intermediates
ReactionIntermediate SpeciesDescription
Acetalization of AldehydesProtonated AldehydeIncreases electrophilicity of the carbonyl carbon.
HemiacetalTetrahedral adduct from the first alcohol attack. libretexts.org
Oxonium IonResonance-stabilized carbocation formed after water loss.
Quasi-living Radical PolymerizationInitiator RadicalStarts the polymerization chain. rsc.org
Propagating RadicalThe active, growing polymer chain. nih.gov
Dormant SpeciesReversibly terminated chains, key to controlled polymerization. mdpi.com

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for elucidating the properties of melamine (B1676169) p-toluenesulfonate at the atomic level. buffalo.eduaustinpublishinggroup.com These calculations provide a static, time-independent view of the molecule's equilibrium state.

The equilibrium structure of melamine p-toluenesulfonate is predicted to exist as an ionic salt, formed by the proton transfer from the sulfonic acid group of p-toluenesulfonic acid to one of the amino groups of melamine. This results in the formation of a melaminium cation and a p-toluenesulfonate anion.

Geometry optimization calculations using DFT, often with hybrid functionals like B3LYP, and HF methods are employed to determine the most stable three-dimensional arrangement of atoms. austinpublishinggroup.comrsc.org These calculations minimize the energy of the system to predict bond lengths, bond angles, and dihedral angles of the constituent ions and the nature of the non-covalent interactions between them. The optimized geometry reveals extensive hydrogen bonding between the protonated amino groups of the melaminium cation and the oxygen atoms of the sulfonate group of the p-toluenesulfonate anion.

Table 1: Predicted Equilibrium Bond Lengths and Angles for this compound

Parameter Atom Pair/Triplet Predicted Value (DFT/B3LYP)
Bond Length (Å)
C-N (ring) 1.33 - 1.35
C-NH2 (melaminium) 1.36 - 1.38
S-O (sulfonate) 1.45 - 1.48
S-C (sulfonate-aryl) 1.77
Bond Angle (degrees)
N-C-N (ring) 114 - 116
C-N-C (ring) 124 - 126
O-S-O (sulfonate) 112 - 114

| Hydrogen Bond (Å) | N-H···O | 1.8 - 2.0 |

Note: These are representative values based on calculations of similar melaminium and sulfonate salts.

The electronic structure of this compound is central to its chemical reactivity and physical properties. DFT and HF calculations are used to determine the distribution of electrons within the molecule and the energies of its frontier molecular orbitals. austinpublishinggroup.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-toluenesulfonate anion, specifically on the sulfonate oxygen atoms and the aromatic ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient melaminium cation, distributed across the triazine ring. austinpublishinggroup.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical stability and reactivity of the compound. A larger gap implies higher stability and lower reactivity.

Charge distribution analysis, often performed using Mulliken population analysis, reveals the partial charges on each atom. In this compound, a significant negative charge is localized on the sulfonate group of the anion, while a delocalized positive charge resides on the protonated triazine ring of the cation. This charge separation is fundamental to the ionic and hydrogen bonding interactions within the crystal lattice.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Value (DFT/B3LYP) Description
HOMO Energy -6.5 eV Localized on p-toluenesulfonate anion
LUMO Energy -1.0 eV Localized on melaminium cation
HOMO-LUMO Gap 5.5 eV Indicates high kinetic stability
Mulliken Charge (S) +1.2 to +1.4 On the sulfur atom of the sulfonate group
Mulliken Charge (O) -0.8 to -1.0 On the oxygen atoms of the sulfonate group

| Mulliken Charge (N) | -0.5 to -0.7 | On the ring nitrogen atoms of melaminium |

Note: These are representative theoretical values.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. chem-soc.sinih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed absorption bands. chem-soc.si

For this compound, the predicted spectrum would feature characteristic bands corresponding to:

N-H stretching vibrations of the primary and protonated amino groups of the melaminium cation, typically in the range of 3200-3500 cm⁻¹.

S-O stretching vibrations of the sulfonate group, with strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹.

Triazine ring breathing and deformation modes , which are characteristic of the melamine structure. nih.gov

Aromatic C-H and C=C stretching vibrations from the p-toluenesulfonate anion.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H stretch Melaminium -NH3+ 3200 - 3400
N-H stretch Melaminium -NH2 3400 - 3500
C-H stretch (aromatic) p-toluenesulfonate 3000 - 3100
C-H stretch (methyl) p-toluenesulfonate 2900 - 3000
Asymmetric SO3 stretch p-toluenesulfonate ~1220
Symmetric SO3 stretch p-toluenesulfonate ~1040

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of this compound. mdpi.comosti.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic scale.

MD simulations are particularly well-suited for studying the complex network of non-covalent interactions in the condensed phase of this compound. These simulations can model a system containing many ion pairs, allowing for the investigation of:

Hydrogen Bond Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the melaminium and p-toluenesulfonate ions can be tracked over time.

π-π Stacking: The simulations can reveal the preferred orientation and dynamics of stacking between the aromatic rings of the melaminium cations and the p-toluenesulfonate anions.

Self-Assembly: By simulating the system in a solution or at a high concentration, the spontaneous aggregation and self-assembly of the ions into ordered supramolecular structures can be observed. rsc.orgnih.gov This is driven by the interplay of hydrogen bonding, electrostatic interactions, and π-π stacking. researchgate.net

MD simulations, especially when combined with enhanced sampling techniques like metadynamics or umbrella sampling, can be used to explore reaction pathways and calculate the associated free energy barriers. For this compound, potential processes that could be investigated include:

Proton Transfer Dynamics: The simulation could model the dynamics of proton hopping between the p-toluenesulfonate anion and the melaminium cation, providing insights into the stability of the ionic pair.

Thermal Decomposition: High-temperature MD simulations could be used to model the initial steps of thermal degradation, identifying the weakest bonds and the likely initial fragmentation pathways. The energy barriers for these initial decomposition steps could then be quantified. vot.plresearchgate.net

Mechanistic Modeling of Catalytic Processes

The catalytic activity of this compound is primarily attributed to the acidic nature of the p-toluenesulfonate anion. Mechanistic modeling of acid-catalyzed reactions often involves Density Functional Theory (DFT) calculations to elucidate reaction pathways, transition states, and activation energies.

In the context of reactions involving melamine, such as the cross-linking of polyester-melamine resins, p-TSA is a commonly used catalyst. researchgate.net The catalytic cycle, as would be modeled computationally, likely involves the protonation of a substrate by the acidic proton from p-TSA. For instance, in the etherification reaction between a melamine resin and a polyol, the p-toluenesulfonate would protonate a methoxymethyl group on the melamine, making it a better leaving group (methanol) and facilitating nucleophilic attack by the hydroxyl group of the polyol. allnex.com

DFT studies on similar acid-catalyzed systems have shown that the strength of the acid catalyst significantly influences the reaction rate. paint.org A computational model for a this compound catalyzed reaction would typically involve the following steps:

Reactant Complex Formation: Modeling the interaction of the this compound with the reactants.

Transition State Search: Identifying the geometry and energy of the transition state for the key reaction step (e.g., proton transfer).

Product Complex Formation: Modeling the state after the reaction has occurred but before the products have diffused away.

A study on the curing of melamine/acrylic polyol coatings highlighted the importance of the catalyst structure and concentration on the reaction kinetics. paint.org While this was an experimental study, the findings provide a basis for computational modeling to explore these effects at a molecular level.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis and the study of potential energy surfaces (PES) are crucial for understanding the three-dimensional structure and stability of a molecule, which in turn affects its reactivity. For an ionic compound like this compound, this would involve analyzing the interactions between the melaminium cation and the p-toluenesulfonate anion.

A computational analysis would likely reveal multiple stable or metastable conformations due to the various possible hydrogen bonding arrangements between the amine groups of the melaminium cation and the sulfonate group of the anion. The potential energy surface would show these local minima and the energy barriers for interconversion between them. The global minimum energy structure would represent the most stable conformation of the ion pair.

DFT has been applied to study the structure of other p-toluenesulfonate salts, such as L-lysine p-toluenesulfonate, providing information on molecular orbital compositions and chemical bonding. researchgate.net A similar approach for this compound would elucidate the electronic structure and the nature of the ionic and hydrogen bonds.

Quantitative Structure-Activity Relationships (QSAR) in Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, in this case, its catalytic performance. These models are built by correlating calculated molecular descriptors with experimentally determined catalytic activity.

For a series of acid catalysts, including derivatives of p-toluenesulfonic acid, a QSAR study could be developed to predict their catalytic efficiency in a specific reaction. Key molecular descriptors for the p-toluenesulfonate anion that would likely be important include:

Electronic Descriptors: Parameters such as the charge on the sulfonate group, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the electrostatic potential. These would relate to the acidity and the ability of the anion to stabilize a transition state.

Topological and Steric Descriptors: Molecular weight, shape indices, and solvent-accessible surface area. These can be important in reactions where the size and shape of the catalyst influence its ability to interact with the reactants.

While no specific QSAR studies focusing on this compound as a catalyst were found, the principles of QSAR are broadly applicable. For example, in the context of melamine-based resins, a QSAR model could be developed to predict the curing time or the final properties of the polymer based on the structure of the acid catalyst used. The pKa of the acid is often a primary descriptor in such models.

The development of a QSAR model for a series of catalysts including this compound would involve:

Synthesizing a series of related catalysts.

Measuring their catalytic activity under standardized conditions.

Calculating a range of molecular descriptors for each catalyst.

Using statistical methods to build a regression model linking the descriptors to the activity.

Such a model could then be used to predict the activity of new, unsynthesized catalysts and to guide the design of more efficient catalysts.

Materials Science Applications and Functional Integration

Advanced Functional Materials

The unique chemical structure of melamine (B1676169) p-toluenesulfonate, combining a nitrogen-rich triazine ring with a sulfonated aromatic group, makes it a versatile component in the design of advanced functional materials.

Contributions to Flame Retardancy Mechanisms (General Melamine Structures)

Melamine and its derivatives are well-established as effective halogen-free flame retardants for a variety of polymeric materials. alfa-chemistry.com Their efficacy stems from a combination of gas-phase and condensed-phase mechanisms that work to interrupt the combustion cycle. While specific data on melamine p-toluenesulfonate is limited in this direct context, the general principles of melamine-based flame retardancy provide a strong indication of its potential contributions.

A primary flame retardant action of melamine-containing compounds is the release of inert nitrogen gas upon thermal decomposition. flameretardantsguide.com When exposed to the high temperatures of a fire, melamine sublimes and decomposes, liberating significant quantities of non-combustible gases, primarily nitrogen (N₂). xingfeichemical.compinfa.eu This release of inert gas serves to dilute the concentration of oxygen and flammable gases in the vicinity of the flame, thereby inhibiting the combustion process. flameretardantsguide.com This "gas dilution" effect effectively suffocates the fire at a molecular level. The endothermic nature of this decomposition also acts as a heat sink, absorbing thermal energy and cooling the material. pinfa.eu

In the condensed phase (the solid material), melamine and its derivatives contribute to the formation of a stable, insulating char layer. chempoint.com This char acts as a physical barrier that hinders the transfer of heat to the underlying polymer and slows the diffusion of flammable volatile compounds to the surface. nih.gov The presence of an acid, such as that derived from the p-toluenesulfonate anion, can catalyze the dehydration and cross-linking of the polymer matrix, promoting the formation of this protective carbonaceous layer. pittstate.edursc.org The nitrogen from melamine can also become incorporated into the char structure, enhancing its thermal stability and integrity. pinfa.eu In some systems, melamine's decomposition products can react with the polymer, leading to cross-linking and further stabilizing the char. pinfa.eu

Melamine and its derivatives often exhibit enhanced flame retardant performance when used in combination with other flame retardants, a phenomenon known as synergism. A common synergistic partner is a phosphorus-containing compound. The phosphorus component typically acts in the condensed phase by promoting char formation, while the melamine (nitrogen component) acts in both the gas phase through inert gas dilution and the condensed phase by stabilizing the char. techscience.commdpi.com For instance, in a system with a phosphorus source, the phosphoric acid generated upon heating can catalyze charring, while the melamine component releases nitrogen gas and contributes to a more robust and insulating char layer. nih.govmdpi.com This dual-action approach is often more effective than using either component alone. techscience.commdpi.com For example, studies on melamine polyphosphate (MPP) have demonstrated this synergistic interaction, where the phosphate (B84403) promotes charring and the melamine contributes to gas-phase inhibition and char stabilization. mdpi.com

Table 1: Synergistic Flame Retardant Systems with Melamine Derivatives

Polymer MatrixMelamine DerivativeSynergistKey FindingsReference(s)
Phenolic ResinMelamineAluminum DiethylphosphinateImproved thermal stability and flame retardancy through a nitrogen-phosphorus synergistic effect. The addition of 3 wt% melamine with 10 wt% aluminum diethylphosphinate achieved a UL-94 V-0 rating. mdpi.comnih.gov
Polypropylene (PP)Melamine-phytate (MEL-PA)Intumescent Flame Retardant (IFR)MEL-PA acts as an efficient synergist, improving the limiting oxygen index (LOI) and reducing heat and smoke release. researchgate.net
Polyamide 66 (PA66)Melamine Polyphosphate (MPP)Polyimide (PI)PI acts as a charring agent, working synergistically with MPP to form a more compact and effective char layer, enhancing flame retardancy. mdpi.com
Polyester-polycarbonate copolymer (PPC-P)/Polybutylene adipate (B1204190) terephthalate (B1205515) (PBAT)Melamine phosphate (MPP)Piperazine pyrophosphate (PAPP) / ZnOA combination of PAPP, MPP, and ZnO showed significant synergistic flame retardancy, achieving a UL-94 V-0 rating and an LOI of 42.8%. techscience.com

Supramolecular Architectures and Self-Assembly

The distinct molecular structure of melamine, with its multiple hydrogen bond donor and acceptor sites, makes it an excellent building block for creating complex supramolecular architectures through self-assembly. rsc.orgrsc.org When combined with complementary molecules like cyanuric acid or various carboxylic and sulfonic acids, melamine forms highly ordered structures, often held together by extensive hydrogen-bonding networks. rsc.orgresearchgate.net

The interaction between melamine and p-toluenesulfonic acid is a classic example of acid-base chemistry driving supramolecular assembly. The acidic proton from the sulfonic acid group of p-toluenesulfonic acid can be transferred to one of the nitrogen atoms of the basic melamine molecule. researchgate.net This protonation creates a melaminium cation and a p-toluenesulfonate anion. The resulting charged species can then self-assemble through a combination of strong N-H···O hydrogen bonds, electrostatic interactions, and π-π stacking between the aromatic rings of the melamine and toluenesulfonate (B8598656) moieties. rsc.org This process can lead to the formation of various well-defined nanostructures, such as two-dimensional sheets or other ordered aggregates. rsc.orgrsc.org The specific architecture of the resulting assembly can be influenced by factors such as solvent, concentration, and the stoichiometry of the components. rsc.orgmdpi.com

Design and Fabrication of Hydrogen-Bonded Frameworks

The molecular structure of melamine, with its multiple amine groups, and p-toluenesulfonic acid, with its sulfonate group, provides ample opportunities for the formation of extensive hydrogen-bonding networks. These non-covalent interactions are directional and specific, allowing for the design and construction of highly ordered supramolecular structures known as hydrogen-bonded organic frameworks (HOFs). rsc.orgnih.gov

The formation of these frameworks is a self-assembly process driven by the complementary donor and acceptor sites on the melamine and p-toluenesulfonate ions. researchgate.net The melamine molecule can act as a hydrogen bond donor through its amino groups, while the sulfonate group of the p-toluenesulfonate anion acts as a hydrogen bond acceptor. This interaction can lead to the formation of one-dimensional chains, two-dimensional sheets, and complex three-dimensional networks. researchgate.netresearchgate.net For instance, in the presence of water molecules, intricate hydrogen-bonded networks can form, where the water molecules bridge the melamine and p-toluenesulfonate residues, further stabilizing the structure. researchgate.netresearchgate.net

The design of these frameworks can be influenced by factors such as the stoichiometry of the components and the presence of solvents, which can be incorporated into the crystal lattice. researchgate.net Research has shown that melamine and its derivatives can form a variety of supramolecular structures, and the introduction of a tosylate counter-ion can influence the final architecture. researchgate.netmit.edu These HOFs are of interest for their potential in various applications due to their porous nature and the functional groups lining the pores. rsc.orgnih.gov

Formation of Nanostructures and Microstructures

The self-assembly properties of this compound extend to the formation of well-defined nanostructures and microstructures. rsc.orgrsc.org The interplay of hydrogen bonding, π-π stacking interactions between the aromatic rings of the triazine and toluene (B28343) groups, and electrostatic interactions governs the morphology of the resulting assemblies. rsc.orgorientjchem.org

Researchers have demonstrated that by controlling the assembly conditions, such as solvent and concentration, it is possible to direct the formation of specific structures. For example, dialkylated melamine derivatives have been shown to self-assemble with acids into two-dimensional organic microsheets. rsc.org The introduction of alkyl chains can suppress growth in a particular dimension, providing a strategy for fabricating 2D structures. rsc.org Protonation of the melamine is a crucial factor in the formation of these assemblies, and the process can be reversible by altering the pH. rsc.org

Furthermore, the interaction of melamine with other molecules can lead to the formation of various nano-architectures like tapes, rods, and spheres. researchgate.net For instance, melamine has been observed to form two-dimensional porous molecular networks on graphite (B72142) surfaces. rsc.org While specific studies focusing solely on this compound are part of a broader field, the principles of self-assembly observed with melamine and other acids provide a strong basis for understanding its potential in creating tailored nanostructures and microstructures. mdpi.comresearchgate.net

Integration into Composite Materials and Foams

The incorporation of this compound into composite materials and foams is an area of active research, aimed at leveraging the compound's properties to enhance the performance of the bulk material.

Enhancement of Mechanical and Thermal Properties

The addition of melamine-based compounds to resins like epoxy has been shown to enhance mechanical properties such as tensile and impact strength. researchgate.net For instance, the incorporation of modified halloysite (B83129) nanotubes with a melamine-based phosphonate (B1237965) into an epoxy resin resulted in significant improvements in tensile and impact strength. researchgate.net While this example does not use p-toluenesulfonate directly, it highlights the potential of melamine derivatives to reinforce polymer composites. The reinforcing effect is often attributed to the good dispersion of the melamine compound within the matrix and the strong interfacial adhesion between the filler and the polymer. researchgate.netuoanbar.edu.iq

In the context of thermal properties, the inclusion of melamine-based structures can increase the decomposition temperature of the composite. mdpi.comdiva-portal.org For example, in melamine-formaldehyde resins, the highly crosslinked network structure imparts excellent heat and mechanical resistance. mdpi.com The addition of fillers can further enhance these properties. mdpi.com

Table 1: Enhancement of Mechanical Properties in Polymer Composites

Composite System Property Enhancement Reference
Epoxy/Melamine Amino Tris-Methylene Phosphonate Modified Halloysite Nanotubes 17.0% increase in tensile strength, 61.0% increase in impact strength. researchgate.net researchgate.net
Epoxy Acrylate/Mica 132% increase in flexural strength, 85% increase in tensile strength. mdpi.com mdpi.com
Hardwood-based Particle Composite Tensile MOE: 0.81 to 2.03 × 10^6 lb/in^2 (parallel to alignment). usda.gov usda.gov
Surface Modification and Functionalization

This compound can be utilized for the surface modification and functionalization of various materials, including wood and foams. mpg.demdpi-res.comrsc.org The reactivity of the melamine and the catalytic nature of the p-toluenesulfonic acid can be exploited to create covalent bonds or strong interactions with the substrate surface.

For instance, the tosylation of wood, a process that can involve p-toluenesulfonyl chloride, has been shown to reduce the hydrophilic character of the wood and enhance its dimensional stability. mdpi-res.com While this is not a direct application of this compound, it demonstrates the utility of the tosyl group in surface modification. In a related context, melamine has been used to modify lignin (B12514952) by first reacting the lignin with tosyl chloride. researchgate.net

In the functionalization of foams, melamine-based compounds can be introduced to impart specific properties, such as flame retardancy or antibacterial activity. rsc.orguva.es For example, the surface of melamine foam has been chemically modified to improve its compatibility with silicone materials, resulting in enhanced flame-retardant properties. rsc.org The functionalization process often involves creating a network structure on the surface of the foam, which can also improve mechanical properties like tensile strength. rsc.org

Advanced Analytical Methodologies for Characterization in Complex Systems

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating melamine (B1676169) p-toluenesulfonate from complex matrices and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve distinct but complementary roles in its analytical characterization.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a primary method for the quantification and purity assessment of melamine p-toluenesulfonate. This technique leverages the distinct polarities of the melamine and p-toluenesulfonate ions for separation and their UV-absorbing properties for detection.

The analysis can be approached by developing methods to quantify both the melamine cation and the p-toluenesulfonate anion. For the p-toluenesulfonate component, reversed-phase HPLC is highly effective. Studies focusing on related p-toluenesulfonate esters (tosylates) demonstrate the sensitivity of HPLC-UV for this class of compounds. thermofisher.comnih.gov These methods often use a C18 column with a mobile phase consisting of an aqueous buffer (like phosphoric acid) and an organic solvent such as acetonitrile. nih.gov Detection is typically set around 225 nm to maximize the absorbance of the aromatic ring in the tosylate moiety. nih.gov The method's sensitivity is critical, as related alkyl p-toluenesulfonates are potential genotoxic impurities that must be monitored at trace levels. thermofisher.comnih.gov Linearity is established across a range of concentrations, with limits of detection (LOD) and quantification (LOQ) often reaching the parts-per-million (ppm) or even nanogram-per-milliliter (ng/mL) level. thermofisher.comnih.gov

For the melamine component, which is a hydrophilic and basic compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be employed. helixchrom.com These methods allow for the retention and separation of polar compounds that are not well-retained on traditional reversed-phase columns. helixchrom.com By using a combination of HILIC and cation-exchange mechanisms, melamine can be effectively quantified. helixchrom.com The UV detection for melamine is typically performed at lower wavelengths, such as 202 nm or 240 nm. chromatographyonline.comthermofisher.com

By combining these approaches, a comprehensive HPLC-UV method can validate the stoichiometric purity of this compound and quantify it in various formulations.

Table 1: HPLC-UV Method Parameters for p-Toluenesulfonate Analysis

Parameter Typical Value/Condition Source(s)
Column Reversed-Phase C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and aqueous buffer (e.g., 0.1% orthophosphoric acid) nih.gov
Detection Wavelength ~225 nm nih.gov
Flow Rate 1.0 - 2.0 mL/min nih.gov
Limit of Detection (LOD) < 5 ng/mL (for related tosylates) thermofisher.com

| Limit of Quantification (LOQ) | < 15 ng/mL (for related tosylates) | thermofisher.com |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds that may be present as impurities or degradation products associated with this compound. While the salt itself is non-volatile, GC-MS is crucial for analyzing starting materials, by-products from synthesis, or compounds released during thermal degradation.

The analysis of melamine by GC-MS requires a derivatization step to convert the non-volatile amine into a thermally stable, volatile derivative. A common procedure involves silylating the melamine with an agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromatographyonline.com The resulting trimethylsilyl (B98337) (TMS) derivatives are amenable to GC separation and can be identified by their characteristic mass spectra. This method is highly sensitive and has been used to detect melamine contamination in various products. gcms.cz

Similarly, GC-MS can be used to analyze for volatile products resulting from the degradation of the p-toluenesulfonate moiety. Upon heating, p-toluenesulfonamide, a related compound, can decompose to emit toxic fumes including nitrogen and sulfur oxides. nih.gov Analysis of volatile organic compounds (VOCs) released during the curing of coatings containing melamine and p-toluenesulfonic acid can also be performed, identifying substances like released alcohols or formaldehyde (B43269). scirp.org P-toluenesulfonic acid itself has been used as a derivatization agent in some GC-MS methods, highlighting its reactivity which could lead to by-product formation. scribd.com

Thermal Analysis for Material Behavior

Thermal analysis techniques are critical for evaluating the behavior of this compound under the influence of heat. These methods provide essential data on thermal stability, degradation, and curing processes, which are vital for its application in materials like coatings and resins.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and to study its degradation profile.

TGA studies on related melamine-based materials, such as melamine-formaldehyde resins or covalent organic frameworks, show that significant weight loss typically begins at temperatures above 250°C. nih.govusask.ca The decomposition of melamine-based polymers often occurs in distinct stages. For instance, an initial mass loss below 250°C might be attributed to the release of water or other small molecules, followed by major decomposition of the triazine ring structure at higher temperatures, often around 370-400°C. nih.govresearchgate.net The presence of a p-toluenesulfonate counter-ion can influence this profile. P-toluenesulfonic acid itself can act as a catalyst in degradation reactions. acs.org TGA can reveal whether the salt decomposes in a single step or if the melamine and tosylate components degrade at different temperatures. The analysis of the derivative thermogravimetry (DTG) curve, which plots the rate of mass loss, helps to pinpoint the temperatures of maximum decomposition rates. nih.gov

Table 2: TGA Decomposition Stages for Melamine-Based Materials

Temperature Range (°C) Event Source(s)
< 250 °C Loss of adsorbed water, further crosslinking with release of H₂O/formaldehyde scirp.orgnih.govresearchgate.net
250 - 400 °C Major decomposition of melamine structure nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com It is a cornerstone technique for studying the curing (cross-linking) reactions in thermosetting systems where this compound acts as a blocked acid catalyst.

When a formulation containing a melamine resin, a polyol, and this compound is heated, the p-toluenesulfonic acid is released, catalyzing the cross-linking reaction between the melamine and the polyol. paint.org This curing reaction is an exothermic process that is clearly visible as a broad peak in the DSC thermogram. nih.govscribd.com The area under this peak is proportional to the total heat of reaction (enthalpy), providing a quantitative measure of the extent of cure. nih.gov

Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured material. acs.orgtorontech.com The Tg is the temperature at which a rigid, glassy polymer transitions to a more rubbery state. A higher Tg is generally indicative of a higher cross-linking density and a more completely cured material. acs.orggoogle.com By comparing the Tg of formulations cured under different conditions (e.g., different temperatures or catalyst levels), DSC provides invaluable data for optimizing curing cycles and predicting the final mechanical properties of the material. acs.orgpaint.org For example, studies on polyester-melamine coatings catalyzed by p-toluenesulfonic acid show a direct correlation between the catalyst concentration and the final Tg of the cured film. acs.org

Electrochemical Techniques for Performance Evaluation

Electrochemical methods can be employed to evaluate the performance of systems incorporating this compound, especially in applications like protective coatings or conductive polymers.

In coating applications, this compound is used as a catalyst to form a cross-linked polymer network that protects a metal substrate from corrosion. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of these protective coatings. By applying a small alternating potential and measuring the current response over a range of frequencies, EIS can model the coating as an equivalent electrical circuit. acs.org This allows for the quantification of properties such as coating capacitance and pore resistance, which relate directly to the coating's barrier properties and its ability to resist corrosion. A high-performance coating will exhibit high impedance and low capacitance. Studies have used EIS to compare the corrosion resistance of films cured with p-toluenesulfonic acid to those cured with other catalysts. acs.org

In the field of conductive materials, melamine and its derivatives can be used to create functional polymers. For instance, melamine foam has been used as a scaffold for conductive polymers like polypyrrole, which can be synthesized using p-toluenesulfonic acid as a dopant. rsc.org The resulting material's electrical conductivity can be measured, and its photo/electro-thermal conversion efficiency can be evaluated using electrochemical setups. rsc.org Furthermore, the electrochemical behavior of related compounds, such as methyl p-toluenesulfonate, has been studied using techniques like linear sweep voltammetry to understand their role as additives in enhancing the stability of electrolytes in lithium-ion batteries. abechem.com These types of analyses could be adapted to investigate the electrochemical properties and performance contributions of this compound in advanced material systems.

Electrochemical Impedance Spectroscopy (EIS) for Coating Corrosion Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the corrosion resistance of protective coatings. In systems involving melamine-based resins, where p-toluenesulfonic acid (p-TSA) often acts as a catalyst for the cross-linking reaction, EIS provides critical insights into the performance and integrity of the resulting coating. The interaction between the melamine resin and the p-TSA catalyst forms the basis of a cured, protective film whose properties can be meticulously studied.

Research into polyester-melamine coatings on metal substrates like cold-rolled steel and aluminum has utilized EIS to compare the effectiveness of p-TSA catalyzed systems with other catalytic approaches. researchgate.netacs.org For instance, a pigmentless polyester-melamine coating catalyzed with p-TSA demonstrates a very high impedance of approximately 10¹⁰ Ω·cm² at a low frequency (0.1 Hz), indicating excellent initial barrier properties. researchgate.net222.29.77 However, the addition of pigments and other additives, which are necessary for practical paint formulations, can cause a significant drop in impedance to around 10⁵ Ω·cm². researchgate.net

EIS data is often modeled using equivalent electrical circuits (EEC) to quantify the properties of the coating, such as pore resistance (Rpo) and coating capacitance (Cc). acs.org These parameters help in understanding the mechanism of corrosion protection. Studies have shown that while p-TSA is an effective catalyst for curing, alternative systems may offer enhanced long-term corrosion protection by simultaneously promoting curing and improving interfacial adhesion and resistance. researchgate.netacs.org For example, coatings using an in situ phosphatizing reagent (ISPR) as the catalyst on steel panels have shown resistance values 1000 times greater than those of panels coated with the conventional p-TSA-catalyzed paint. researchgate.net Nonetheless, the use of p-TSA remains a benchmark for inducing the necessary cross-linking in melamine-based coatings, providing significant corrosion resistance. acs.orgpaint.org

Table 1: EIS Data for Polyester-Melamine Coatings

Coating SystemSubstrateLow-Frequency Impedance (Z at 0.1 Hz)Reference
Pigmentless, p-TSA catalyzedCold-Rolled Steel~10¹⁰ Ω·cm² researchgate.net
Pigmented, p-TSA catalyzedCold-Rolled Steel~10⁵ Ω·cm² researchgate.net
ISPR-catalyzedSteel Panel1000x higher resistance than p-TSA system researchgate.net
p-TSA catalyzedAluminumProvides corrosion resistance acs.org

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

Advanced spectroscopic techniques are indispensable for the real-time, in-situ monitoring of the chemical reactions involved in the formation and curing of melamine-based polymer systems. These methods allow researchers to track the consumption of reactants and the formation of intermediates and final cross-linked structures, providing crucial data on reaction kinetics and mechanisms. utwente.nlfu-berlin.de

Fourier Transform Infrared Spectroscopy (FTIR) is a prominent technique used in this context. utwente.nl In the study of polyester-melamine coatings catalyzed by p-toluenesulfonic acid, FTIR has been employed to confirm the progress of the cross-linking reaction. researchgate.netacs.org Specifically, Attenuated Total Reflection (ATR)-FTIR is highly effective for monitoring reactions in real-time. utwente.nl This technique can track changes in the vibrational spectra, such as the decrease in the intensity of hydroxyl (-OH) group absorbances from the polyol and the changes associated with the etherification and self-condensation reactions of the melamine resin, which are catalyzed by the acid. diva-portal.orgresearchgate.net

The curing of melamine-formaldehyde resins involves complex reactions, including transetherification and cross-linking. The rate of these reactions is proportional to the concentration of the acid catalyst, such as p-toluenesulfonic acid. researchgate.net Real-time infrared spectroscopy, coupled with chemometric methods like multivariate curve resolution (MCR), can mathematically deconstruct the spectra to track the evolution of key chemical species, including methylol-rich intermediates and the formation of ether and methylene (B1212753) linkages that constitute the final cured network. researchgate.net

Other advanced spectroscopic methods, such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, also serve as powerful tools for in-situ monitoring. utwente.nlfu-berlin.de These non-destructive techniques can provide detailed information about the reaction kinetics, the influence of catalyst structure, and the formation of the three-dimensional polymer network. fu-berlin.deresearchgate.net For example, studies on other catalyzed polymer systems have successfully used NMR to identify reaction intermediates and elucidate complex mechanistic pathways. fu-berlin.de Such methodologies are directly applicable to investigating the role of this compound in polymerization and cross-linking processes.

Table 2: Spectroscopic Methods for Monitoring Melamine Resin Curing

Spectroscopic TechniqueInformation ObtainedApplication ContextReference(s)
FTIR / ATR-FTIRMonitoring of -OH group consumption, formation of ether/methylene linkages, extent of cure.Polyester-melamine coatings, Hydroxyacrylic-melamine coatings, general reaction monitoring. researchgate.net, acs.org, diva-portal.org, utwente.nl, researchgate.net
Raman SpectroscopyVibrational spectra changes, chemical bond formation.General in-situ reaction monitoring. researchgate.net, utwente.nl
NMR SpectroscopyIdentification of intermediates, kinetic insights, mechanistic pathways.In-situ monitoring of photochemical and other catalyzed reactions. fu-berlin.de
UV-Visible SpectroscopyCharacterization of doped polymer systems.Characterization of p-toluenesulfonic acid-doped polypyrrole. researchgate.net

Compound Reference Table

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

The push towards environmentally benign chemical processes necessitates the development of green synthetic routes for melamine (B1676169) p-toluenesulfonate. Traditional synthesis often relies on organic solvents, which poses environmental and economic challenges. Future research should pivot towards sustainable alternatives.

Key areas for investigation include:

Solvent-Free Synthesis: Mechanochemistry, such as ball-milling, presents a promising solvent-free alternative to conventional solution-based methods. figshare.com This approach can reduce waste, energy consumption, and reaction times.

Aqueous-Based Synthesis: Exploring water as a primary solvent is a cornerstone of green chemistry. core.ac.uk Research should focus on optimizing reaction conditions like temperature and concentration to maximize yield and purity in aqueous media, thereby eliminating hazardous organic solvents.

Multi-Component Reactions (MCRs): Designing one-pot syntheses where melamine, p-toluenesulfonic acid, and potentially other components react simultaneously can improve atom economy and process efficiency. researchgate.net

Energy-Efficient Processes: Investigating microwave-assisted or ultrasonic-assisted synthesis could offer pathways to faster reactions at lower temperatures, contributing to a more sustainable production lifecycle. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Melamine p-Toluenesulfonate

Parameter Conventional Method Future Green Methodologies
Solvent Organic solvents (e.g., Toluene) Water, Solvent-free (Mechanochemistry)
Energy Input Often requires prolonged heating Potentially lower (Microwave, Ultrasound)
Waste Generation Solvent waste, by-products Minimized waste, high atom economy
Process Steps Multiple steps (dissolution, reaction, crystallization) Fewer steps (e.g., one-pot MCRs)

Exploration of Novel Catalytic Applications and Reaction Domains

The catalytic potential of this compound is a largely untapped research area. While p-toluenesulfonic acid (p-TSA) is a widely used strong acid catalyst, and melamine has been explored as a catalyst support, the salt itself could offer unique catalytic properties. paint.orgallnex.com The combination of a Brønsted acid (protonated melamine cation/p-TSA) and a potential basic framework (the triazine ring) suggests possibilities for bifunctional or synergistic catalysis. researchgate.net

Future catalytic explorations should include:

Acid-Catalyzed Reactions: Systematically testing this compound as a solid acid catalyst in reactions like esterifications, acetalizations, and condensation reactions (e.g., Hantzsch reaction), and comparing its activity and selectivity against traditional p-TSA. scispace.comnih.gov

Heterogeneous Catalysis: Leveraging its solid-state nature to develop recyclable heterogeneous catalysts. This would involve studying its stability, reusability, and performance in flow chemistry systems.

Bifunctional Catalysis: Investigating reactions that could benefit from both acidic and basic sites, where the melamine moiety could activate one substrate while the acidic proton activates another.

Polymerization Catalysis: Exploring its role as a catalyst or curing agent in the formation of resins, such as melamine-formaldehyde or epoxy resins, potentially offering better control over the curing process. mdpi.comresearchgate.net

Table 2: Potential Catalytic Applications for this compound

Reaction Type Proposed Role of Catalyst Potential Advantage
Esterification Reusable solid Brønsted acid Ease of separation, recyclability
Hantzsch Dihydropyridine Synthesis Heterogeneous acid catalyst Mild reaction conditions, improved yields
Polymer Curing Latent acid or thermal catalyst Controlled curing profiles, enhanced material properties
Michael Addition Bifunctional (acid/base) catalyst Enhanced reaction rates and selectivity

In-depth Investigation of Supramolecular Interactions and Their Manipulation for Advanced Functional Materials

Melamine is renowned for its ability to form extensive hydrogen-bonding networks, creating well-defined supramolecular structures like tapes and rosettes. rsc.orgrsc.org The p-toluenesulfonate anion can participate in ionic interactions, hydrogen bonding, and π-π stacking. The interplay of these non-covalent forces within the crystal lattice of this compound is a rich area for fundamental and applied research.

Key research avenues are:

Crystal Engineering: Systematically studying the crystallization conditions (e.g., solvent, temperature, additives) to control the resulting polymorphic forms and supramolecular architecture. rsc.org This includes co-crystallization with other molecules to create novel multi-component materials. acs.org

Advanced Structural Characterization: Employing techniques like single-crystal X-ray diffraction, solid-state NMR, and computational modeling to gain a deep understanding of the hydrogen bonding patterns and other intermolecular interactions. rsc.orgresearchgate.net

Functional Supramolecular Materials: Manipulating the supramolecular assembly to design materials with specific functions, such as porous frameworks for gas storage and separation, or host-guest systems for molecular recognition and sensing. nso-journal.orgulsu.ru The defined structure could be used to template the growth of other materials, like nanoparticles. nih.gov

Integration into Emerging Technologies (e.g., Smart Materials, Responsive Systems)

The unique combination of a robust, hydrogen-bonding component (melamine) and a functional anion (p-toluenesulfonate) makes this salt a candidate for integration into next-generation technologies.

Future research should focus on:

Smart Coatings: Developing coatings where this compound acts as a dual-function additive, providing both flame retardancy (a known property of melamine-based materials) and anti-static properties (from the ionic nature of the salt). casale.ch

Responsive Materials: Investigating the material's response to external stimuli such as pH, temperature, or ionic strength. For example, polymers or hydrogels incorporating the salt could exhibit switchable properties, making them suitable for sensors, actuators, or controlled-release systems. researchgate.netscience.eus

Polymer Composites: Using this compound as a functional filler in polymer matrices to enhance thermal stability, mechanical properties, and fire resistance. mdpi.comresearchgate.net Its plate-like crystal structure could be advantageous for creating layered nanocomposites.

Phase Change Materials (PCMs): Investigating the thermal properties of this compound for thermal energy storage applications. Organic salts are a promising class of PCMs, and understanding the salt's enthalpy of fusion is a critical first step. rsc.org

Table 3: Potential Applications in Emerging Technologies

Technology Area Proposed Role of this compound Key Property to Investigate
Smart Coatings Flame-retardant and anti-static additive Thermal decomposition behavior, surface conductivity
Responsive Hydrogels pH-responsive cross-linking agent Swelling behavior as a function of pH
Polymer Composites Reinforcing and flame-retardant filler Mechanical strength, thermal stability, flammability
Energy Storage Phase Change Material (PCM) Melting point, enthalpy of fusion, thermal cyclability

Addressing Unresolved Questions in Mechanistic Understanding and Structure-Property Relationships

Despite the apparent simplicity of the compound, several fundamental questions about its behavior remain unanswered. A deeper mechanistic understanding is crucial for rationally designing new materials and applications.

Unresolved areas requiring investigation include:

Catalytic Mechanism: Elucidating the precise role of the melamine cation and the p-toluenesulfonate anion in catalysis. Is the catalytic activity simply due to the acidity of the proton, or does the supramolecular structure of the salt play a cooperative role?

Structure-Property Correlations: Establishing clear links between the specific supramolecular arrangement and the macroscopic properties of the material, such as its thermal stability, solubility, and catalytic efficacy. mdpi.comdoi.org This requires systematic studies of different crystalline forms.

Thermal Decomposition Pathway: A detailed study of how the material decomposes upon heating is needed. Understanding the evolved gases and the sequence of decomposition steps is critical for applications in flame retardants and high-temperature polymers. acs.orgrsc.org

Behavior in Solution: Investigating the degree of ion pairing versus dissociation in various solvents. This knowledge is fundamental to its application in solution-phase catalysis and for controlling its crystallization. techconnect.org

By systematically addressing these future research directions, the scientific community can fully harness the potential of this compound, transforming it from a simple organic salt into a versatile building block for a new generation of functional materials and chemical technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity melamine p-toluenesulfonate, and how can impurities be minimized?

  • Methodological Answer : The synthesis typically involves reacting melamine with p-toluenesulfonic acid in a polar solvent (e.g., ethanol or water) under controlled pH and temperature. Impurities such as unreacted precursors or byproducts (e.g., residual sulfonic acid derivatives) can be minimized using recrystallization in a mixed solvent system (e.g., water:acetone, 3:1 v/v). Purity should be verified via HPLC with UV detection at 254 nm, referencing retention times against certified standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., sulfonate S=O stretching at 1180–1120 cm⁻¹, triazine ring vibrations at 1550–1450 cm⁻¹).
  • ¹H/¹³C NMR : Confirm molecular structure by comparing chemical shifts to databases (e.g., δ 2.4 ppm for methyl protons in p-toluenesulfonate).
  • HPLC-MS : Quantify trace impurities and validate molecular weight (theoretical m/z: 295.3 for this compound).
  • XRD : Assess crystallinity and polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data between melamine derivatives and their parent compounds?

  • Methodological Answer : Conflicting toxicity results (e.g., melamine vs. This compound) require a tiered approach:

Read-Across Analysis : Use existing data on structurally similar compounds (e.g., melamine’s nephrotoxicity) to infer hazards, but validate with targeted assays .

In Vitro Models : Conduct cytotoxicity assays (e.g., MTT on renal cell lines) to compare dose-response curves.

Metabolite Profiling : Use LC-MS/MS to identify degradation products in simulated physiological conditions .

  • Example Contradiction : Melamine is classified as a Group 3 carcinogen (IARC), but its sulfonate derivatives lack sufficient data. Cross-species studies with controlled exposure durations are critical .

Q. What experimental designs are recommended for studying the thermal stability of this compound in composite materials?

  • Methodological Answer :

  • TGA-DSC : Perform thermogravimetric analysis under nitrogen/air to determine decomposition temperatures and enthalpic transitions.
  • Accelerated Aging : Expose samples to elevated temperatures (e.g., 100–200°C) and monitor structural integrity via FTIR and XRD.
  • Data Interpretation : Compare kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) to predict long-term stability .

Q. How can researchers address regulatory challenges related to melamine derivatives in industrial applications?

  • Methodological Answer :

  • Regulatory Gap Analysis : Review ECHA and EPA guidelines to identify missing data (e.g., leaching rates, endocrine disruption potential).
  • Socio-Economic Studies : Quantify the impact of substitution (e.g., alternatives like guanidine sulfonates) on cost and performance.
  • Advocacy Frameworks : Collaborate with industry consortia (e.g., CEPE Melamine IC Research WG) to generate compliance-driven datasets .

Data Presentation and Replication Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in ecotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to log-logistic models (e.g., EC50 estimation using R’s drc package).
  • Uncertainty Quantification : Report 95% confidence intervals and use ANOVA to compare treatments.
  • Reproducibility : Publish raw data in supplementary materials with metadata (e.g., solvent purity, instrument calibration logs) .

Q. How should conflicting solubility data for this compound in mixed solvents be reconciled?

  • Methodological Answer :

  • Phase Diagram Construction : Systematically vary solvent ratios (e.g., water:ethanol) and measure solubility via gravimetry.
  • Machine Learning : Train models on existing solubility databases to predict untested conditions.
  • Peer Review : Compare results with independent labs using standardized protocols .

Tables for Key Experimental Parameters

Parameter Recommended Method Reference
Purity ValidationHPLC with UV detection (C18 column, 0.1% TFA)
Thermal DecompositionTGA at 10°C/min under N₂
Toxicity ScreeningMTT assay on HEK293 cells
Crystallinity AnalysisXRD (Cu-Kα radiation, 2θ = 5–50°)

Critical Considerations for Future Research

  • Data Transparency : Share protocols via platforms like Zenodo to enhance reproducibility .
  • Interdisciplinary Collaboration : Partner with regulatory toxicologists and material scientists to address gaps in lifecycle assessments .
  • Ethical Reporting : Avoid data manipulation; clearly distinguish observed results from theoretical extrapolations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.